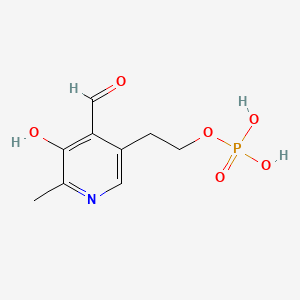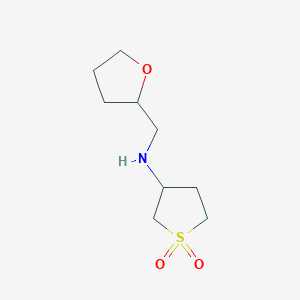
1,1-dioxo-N-(2-oxolanylmethyl)-3-thiolanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-dioxo-N-(2-oxolanylmethyl)-3-thiolanamine is a member of tetrahydrothiophenes.
Scientific Research Applications
Synthesis and Polymer Chemistry
- Synthesis of Glycerin Carbonate-Based Intermediates: Research by Benyahya et al. (2011) explored the synthesis of dicyclocarbonates using UV thiol–ene coupling, crucial in creating polyhydroxyurethanes without isocyanate. These polymers have applications in materials science due to their specific thermal and molecular properties (Benyahya et al., 2011).
Chemical Reactions and Compounds
- Functionalization of 1,3-Dioxolane: Zeng et al. (2018) discussed a metal-free method to transform 1,3-dioxolane to α-amino aldehydes. This process has implications in organic synthesis, expanding the range of available synthetic routes for complex molecules (Zeng et al., 2018).
Medical and Biological Applications
- Interaction with Nitric Oxide: Foresti et al. (1997) investigated how thiol compounds interact with nitric oxide in regulating heme oxygenase-1 induction in endothelial cells. This research provides insights into the cellular mechanisms of antioxidants and their role in cellular protection and signaling (Foresti et al., 1997).
- Biologically Compatible Thiol-Selective Reagents: A study by Chen et al. (2017) introduced a heteroaromatic alkylsulfone as a selective -SH blocking reagent, highlighting its significance in biological research, particularly in proteomics and redox studies (Chen et al., 2017).
properties
Product Name |
1,1-dioxo-N-(2-oxolanylmethyl)-3-thiolanamine |
|---|---|
Molecular Formula |
C9H17NO3S |
Molecular Weight |
219.3 g/mol |
IUPAC Name |
1,1-dioxo-N-(oxolan-2-ylmethyl)thiolan-3-amine |
InChI |
InChI=1S/C9H17NO3S/c11-14(12)5-3-8(7-14)10-6-9-2-1-4-13-9/h8-10H,1-7H2 |
InChI Key |
FKPZYRCJJKDBAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-[(4-Chloro-1-naphthalenyl)oxy]ethyl]imidazole](/img/structure/B1224960.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B1224961.png)
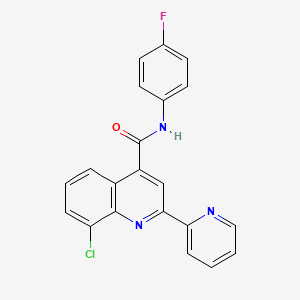
![N-[1-(4-bromophenyl)ethyl]cyclobutanecarboxamide](/img/structure/B1224965.png)
![N-[2-methyl-5-(1-piperidinylsulfonyl)phenyl]-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B1224970.png)
![2-chloro-N-phenyl-N-[(phenylcarbamoyl)amino]acetamide](/img/structure/B1224971.png)
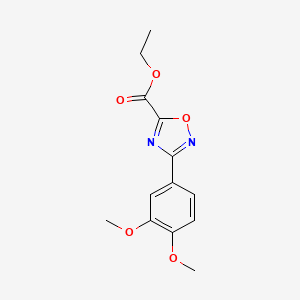
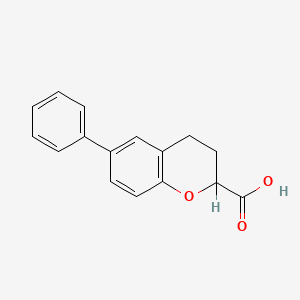
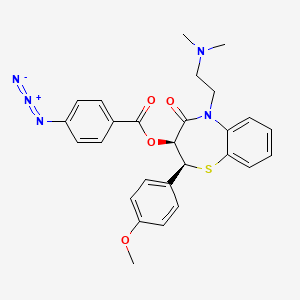
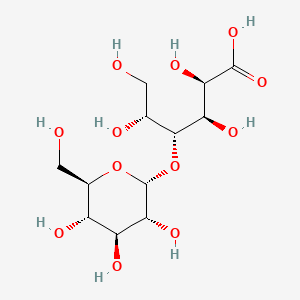
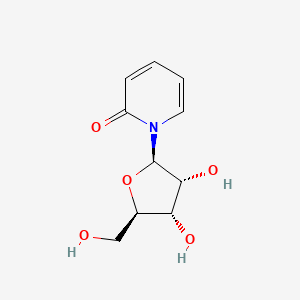
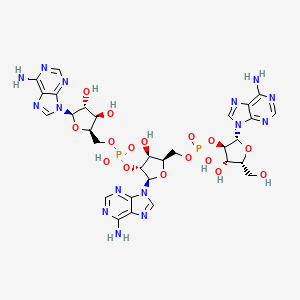
![2-[[1,6,9,14-Tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B1224982.png)
